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molecular formula C10H19NO3 B8524159 2-tert-Butoxy-1-morpholin-4-yl-ethanone

2-tert-Butoxy-1-morpholin-4-yl-ethanone

Cat. No. B8524159
M. Wt: 201.26 g/mol
InChI Key: IEWLSECOMSFCRF-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

Morpholine (2.98 ml, 34.4 mmol), tert-Butoxy-acetic acid (4.485 g, 34.4 mmol) and HATU (13.093 g, 34.4 mmol) were dissolved in 15 ml dimethylformamide. The reaction mixture was stirred overnight at ambient temperature. It was extracted with ethyl acetate and the organic phase was washed with water, sodium bicarbonate solution, 1M HCl solution and finally with brine. The organic phase was dried over sodium sulfate, filtered, and concentrated to give 2-tert-Butoxy-1-morpholin-4-yl-ethanone (2.170 g, 10.78 mmol).
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
4.485 g
Type
reactant
Reaction Step One
Name
Quantity
13.093 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([O:11][CH2:12][C:13](O)=[O:14])([CH3:10])([CH3:9])[CH3:8].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C)C=O>[C:7]([O:11][CH2:12][C:13]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:14])([CH3:10])([CH3:9])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
2.98 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
4.485 g
Type
reactant
Smiles
C(C)(C)(C)OCC(=O)O
Name
Quantity
13.093 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water, sodium bicarbonate solution, 1M HCl solution and finally with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OCC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.78 mmol
AMOUNT: MASS 2.17 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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